molecular formula C11H12N2O4 B1301042 3,4-Diacetamidobenzoic acid CAS No. 205873-56-9

3,4-Diacetamidobenzoic acid

Cat. No. B1301042
M. Wt: 236.22 g/mol
InChI Key: GHTLCMPYQOFKCS-UHFFFAOYSA-N
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Description

3,4-Diacetamidobenzoic acid is a chemical compound that is related to benzoic acid derivatives. While the provided papers do not directly discuss 3,4-diacetamidobenzoic acid, they do provide insights into similar compounds and their synthesis, molecular structure, and physical and chemical properties. These papers can help infer potential characteristics of 3,4-diacetamidobenzoic acid by analogy.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, as seen in the synthesis of 3,4-di-t-butylbenzoic acid, which was achieved through a seven-step sequence from 4-t-butylbenzoic acid . Similarly, the synthesis of 3,4-dimethyl-2-iodobenzoic acid involved a seven-step procedure with an overall yield of 45.0% . These methods suggest that the synthesis of 3,4-diacetamidobenzoic acid could also be complex and may require careful optimization of reaction conditions to achieve high yields.

Molecular Structure Analysis

The molecular structure of 3,4-di-t-butylbenzoic acid was determined by X-ray diffraction, revealing a triclinic crystal structure with specific bond angles and lengths . This indicates that 3,4-diacetamidobenzoic acid could also be characterized using similar techniques to understand its molecular geometry and conformation.

Chemical Reactions Analysis

Chemical reactions involving benzoic acid derivatives can proceed through various pathways. For instance, the oxidative C-H amination of imidazopyridines mediated by (diacetoxy)iodobenzene suggests that radical pathways can be involved in the functionalization of benzoic acid derivatives . This could imply that 3,4-diacetamidobenzoic acid may also undergo similar radical-mediated reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be influenced by their molecular structure. For example, the synthesis of hyperbranched polyesters from 3,5-diacetoxybenzoic acid indicates that the compound's reactivity and solubility are important for polymerization reactions . The synthesis of hyperbranched poly(ester-amide)s based on 3-hydroxybenzoic acid and 3,5-diaminobenzoic acid further demonstrates the versatility of benzoic acid derivatives in creating complex polymeric structures . These findings suggest that 3,4-diacetamidobenzoic acid could also exhibit unique properties that make it suitable for various applications, including polymer synthesis.

Scientific Research Applications

Electrochemical Sensing and Modification

Studies have demonstrated the utility of related compounds, such as 4-Aminobenzoic acid, in modifying electrode surfaces to enhance the electrochemical sensing of pharmaceuticals. For instance, glassy carbon electrodes modified with 4-Aminobenzoic acid showed improved stability, reusability, and sensitivity for detecting paracetamol, indicating potential for physiological condition monitoring (Yang et al., 2012).

Advanced Drug Delivery Systems

Stereolithography, a form of 3D printing, has been explored for creating drug-loaded tablets with modified-release characteristics using monomers such as polyethylene glycol diacrylate. This technology offers potential for manufacturing personalized dosage forms and for industrial production of oral medications with specific release profiles (Wang et al., 2016).

Environmental Applications

The electrochemical reduction and oxidation processes have been applied to the treatment of wastewater containing iodinated X-ray contrast media. Specifically, diatrizoate was successfully reduced to 3,5-diacetamidobenzoic acid and further processed, showcasing a novel approach for reducing pollutants in hospital wastewater (Radjenovic et al., 2013).

Biochemical Production and Characterization

Corynebacterium glutamicum has been used to bioconvert 4-hydroxybenzoic acid into valuable biochemicals, demonstrating the bacterium's potential in biotechnological applications for producing raw materials for various industries. This includes the production of 4-hydroxybenzoic acid itself, a precursor for liquid crystal polymers and parabens, highlighting the microorganism's role in sustainable chemical production (Kitade et al., 2018).

Safety And Hazards

The safety data sheet suggests avoiding contact with skin and eyes, not to breathe dust, and not to ingest 3,4-Diacetamidobenzoic acid. If swallowed, immediate medical assistance should be sought . It should be kept in a dry, cool, and well-ventilated place with the container tightly closed . It is incompatible with strong oxidizing agents .

properties

IUPAC Name

3,4-diacetamidobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-6(14)12-9-4-3-8(11(16)17)5-10(9)13-7(2)15/h3-5H,1-2H3,(H,12,14)(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTLCMPYQOFKCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371023
Record name 3,4-diacetamidobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diacetamidobenzoic acid

CAS RN

205873-56-9
Record name 3,4-diacetamidobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Diacetamidobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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